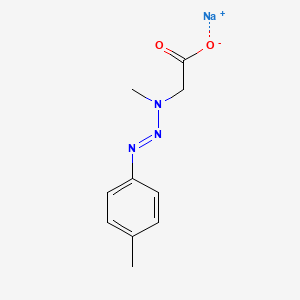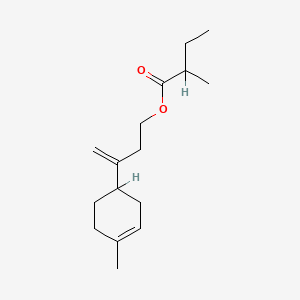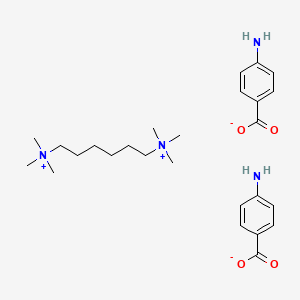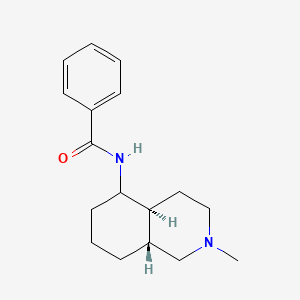
5-Benzamido-2-methyl-trans-decahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzamido-2-methyl-trans-decahydroisoquinoline is a synthetic organic compound known for its significant pharmacological properties, particularly its antiarrhythmic activity. This compound belongs to the class of quinolizidine derivatives, which are structurally related to natural alkaloids like lupinine and cytisine .
Méthodes De Préparation
The synthesis of 5-Benzamido-2-methyl-trans-decahydroisoquinoline typically begins with the preparation of 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is then subjected to benzoylation to yield the final product. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzamido group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.
Applications De Recherche Scientifique
5-Benzamido-2-methyl-trans-decahydroisoquinoline has been extensively studied for its antiarrhythmic properties. It has shown potent activity in increasing the threshold of ac-arrhythmia in isolated guinea pig heart tissues . Additionally, this compound has been investigated for its potential cardiovascular effects, including negative inotropic and chronotropic activities . Beyond its pharmacological applications, it may also serve as a valuable intermediate in organic synthesis and medicinal chemistry research.
Mécanisme D'action
The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.
Comparaison Avec Des Composés Similaires
5-Benzamido-2-methyl-trans-decahydroisoquinoline can be compared to other quinolizidine derivatives such as:
- Lupinine
- Cytisine
- Sparteine
Among these, this compound stands out due to its superior antiarrhythmic potency and favorable cardiovascular profile . Unlike some of its counterparts, it does not exhibit significant antihypertensive activity, making it a unique candidate for further pharmacological development.
Propriétés
Numéro CAS |
72469-08-0 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1 |
Clé InChI |
IVYNIYYTFLHWEX-KSCSMHSMSA-N |
SMILES isomérique |
CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


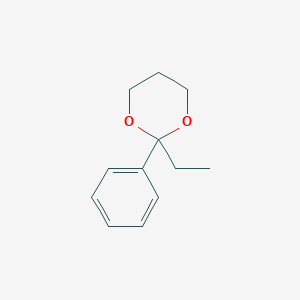
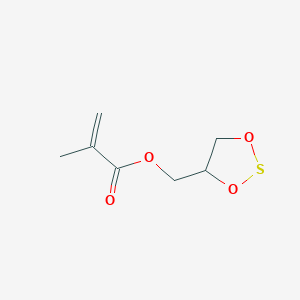
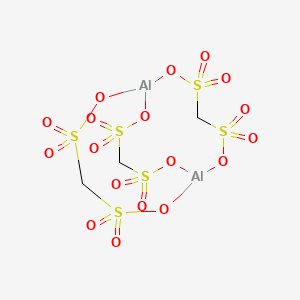

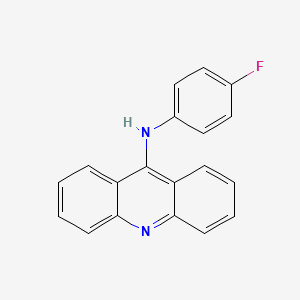
palladium(II)]](/img/structure/B13761924.png)



